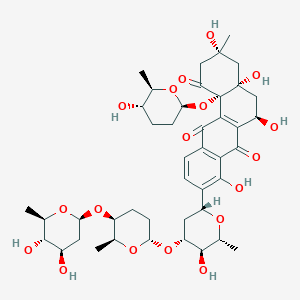
Urdamycin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione” is a complex organic molecule. It features multiple hydroxyl groups and oxane rings, indicating its potential biological activity and relevance in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxane rings and the introduction of hydroxyl groups. Common synthetic routes may include:
Glycosylation reactions: to form oxane rings.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Protecting group strategies: to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Urdamycin F exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it demonstrates significant antiproliferative activity, making it a candidate for further development as an anticancer agent. For instance:
- Cytotoxicity Studies : this compound has been evaluated against multiple cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), renal (ACHN), and breast (MDA-MB-231) cancer cells. The compound showed GI50 values ranging from 0.019 to 0.104 µM, indicating potent cytotoxicity compared to traditional chemotherapeutics like Adriamycin .
- Mechanism of Action : The mechanism by which this compound induces cytotoxic effects is still under investigation; however, it is hypothesized to involve the disruption of cellular processes critical for cancer cell survival and proliferation .
Antimicrobial Activity
This compound also displays significant antimicrobial properties, particularly against Gram-positive bacteria.
- Antibacterial Testing : Studies have demonstrated that this compound possesses selective antibacterial activity against strains such as Bacillus subtilis. The minimal inhibitory concentration (MIC) was reported at 8.0 µg/mL, showcasing its effectiveness as an antibacterial agent .
- Potential for Drug Development : The unique structure of this compound allows it to serve as a scaffold for the development of new antibiotics targeting resistant bacterial strains .
Biosynthesis and Structural Insights
Understanding the biosynthetic pathways of this compound is crucial for its application in drug development.
- Biosynthetic Pathway : The biosynthesis of this compound involves complex enzymatic processes within Streptomyces fradiae. Key enzymes such as glycosyltransferases play a pivotal role in the modification of the compound's structure, impacting its biological activities .
- Structural Analysis : Advanced spectroscopic techniques have been employed to elucidate the structure of this compound, confirming its unique glycosidic linkages and functional groups that contribute to its bioactivity. This structural knowledge is essential for rational drug design .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Wirkmechanismus
The compound’s mechanism of action may involve:
Interaction with enzymes: Inhibition or activation of specific enzymes.
Binding to receptors: Modulation of receptor activity.
Pathway modulation: Alteration of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione analogs.
Other tetrahydrobenzo[a]anthracene derivatives: .
Uniqueness
Structural complexity: Multiple hydroxyl groups and oxane rings.
Potential biological activity: Due to its unique structure.
Eigenschaften
CAS-Nummer |
104562-12-1 |
|---|---|
Molekularformel |
C43H58O18 |
Molekulargewicht |
862.9 g/mol |
IUPAC-Name |
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1 |
InChI-Schlüssel |
YYDWXWUQQJUOKE-WIDMLWBLSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
Isomerische SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C[C@H](C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)(C)O)O |
Kanonische SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
Synonyme |
urdamycin F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















